molecular formula C17H17ClN2O3 B2379313 N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034237-52-8

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2379313
CAS No.: 2034237-52-8
M. Wt: 332.78
InChI Key: AWSDOPCSCQLJFD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a 2-chlorophenyl group attached to the amide nitrogen and a tetrahydrofuran-2-ylmethoxy substituent at the 6-position of the pyridine ring. Its structure combines electron-withdrawing (chlorophenyl) and oxygen-containing heterocyclic (tetrahydrofuran) moieties, which may influence solubility, stability, and target binding.

Properties

IUPAC Name

N-(2-chlorophenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-14-5-1-2-6-15(14)20-17(21)12-7-8-16(19-10-12)23-11-13-4-3-9-22-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSDOPCSCQLJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with ammonia or an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the nicotinamide core.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is attached through an etherification reaction, where a tetrahydrofuran derivative reacts with the nicotinamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Analytical Data

Table 2: Analytical Data Comparison
Compound Name ESI-MS ([M+H]+) HPLC Retention Time (min) Purity (%)
N-(4-Fluorophenyl)-6-((tetrahydrofuran-2-yl)methylthio)nicotinamide (Compound 20) 333.1 6.82 82.0
N-(4-Fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)nicotinamide (Compound 19) 397.1 Not reported Not reported

Implications:

  • The target’s theoretical molecular weight (~344.8 g/mol) exceeds Compound 20’s due to chlorine’s higher atomic mass vs. fluorine and methoxy’s lower mass vs. methylthio.

Structural and Functional Implications

Solubility: The methoxy group’s polarity could increase aqueous solubility relative to methylthio analogs, though tetrahydrofuran’s lipophilicity may counterbalance this.

Biological Interactions: While biological data are absent in the evidence, structural analogs like Compound 72a (with a pyridinylmethyl group) suggest that nitrogen alkylation can diversify target engagement profiles .

Biological Activity

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C15H18ClN3O3
Molecular Weight : 321.77 g/mol

The compound features a nicotinamide core, which is modified with a 2-chlorophenyl group and a tetrahydrofuran-2-ylmethoxy group. These structural modifications are significant as they can influence the compound's pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways, which are crucial for regulating cell growth, proliferation, and survival. This mechanism suggests potential applications in cancer therapy and other diseases characterized by dysregulated cell signaling.

Anticancer Activity

Research indicates that derivatives of nicotinamide compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells by modulating key signaling pathways.

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibits kinase activity
Similar derivative 10.08–12.07Inhibits tubulin polymerization
Similar derivative 2>50Induces apoptosis

Anti-inflammatory Activity

Nicotinamide derivatives have also been studied for their anti-inflammatory effects. Compounds similar to this compound have shown the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models. This suggests that the compound may be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effects of a related compound on non-small cell lung cancer (NSCLC) cells. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of similar nicotinamide derivatives in a lipopolysaccharide (LPS)-stimulated model. The findings revealed that these compounds effectively reduced TNF-alpha release, highlighting their potential therapeutic applications in inflammatory disorders.

Q & A

Q. Structural Validation :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon backbone.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% ideal for biological assays).
  • Mass Spectrometry (MS) : Determines molecular weight accuracy via ESI-MS .

How can reaction conditions be optimized to enhance yield and purity during synthesis?

Advanced Research Question
Critical parameters include:

  • Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalyst Use : Triethylamine or DMAP accelerates amidation.
  • Real-Time Monitoring : TLC or inline IR spectroscopy tracks reaction progress to halt at optimal conversion .

Example : highlights a 41% yield improvement using method C (bromomethyltetrahydrofuran with controlled stoichiometry) .

What methodologies address discrepancies between in vitro and in vivo biological activity data?

Advanced Research Question
Contradictions may arise from metabolic stability, bioavailability, or assay specificity. Strategies include:

  • Comparative Assays : Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to cross-validate targets.
  • Pharmacokinetic Studies : Evaluate ADME (absorption, distribution, metabolism, excretion) in animal models to identify bioavailability bottlenecks .
  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites that explain in vivo effects .

Case Study : shows CB1 receptor affinity (Ki = 0.028 μM) for a chloro-nicotinamide analog, but in vivo efficacy requires verifying tissue penetration .

Which spectroscopic techniques are most reliable for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : 1^1H NMR identifies the tetrahydrofuran methoxy group (δ 3.5–4.5 ppm) and aromatic protons from the chlorophenyl moiety (δ 7.0–8.0 ppm) .
  • Fourier-Transform Infrared (FTIR) : Confirms amide C=O stretch (~1650 cm1^{-1}) and ether C-O-C (~1100 cm1^{-1}) .
  • X-ray Crystallography : If crystals are obtainable, SHELXL refines structural parameters (e.g., bond angles, torsion) .

How can computational modeling predict biological interactions and reactivity?

Advanced Research Question

  • Docking Studies : Tools like AutoDock Vina simulate binding to target proteins (e.g., kinases, GPCRs). ’s thiophene-pyridine analog showed high affinity for inflammatory targets via π-π stacking .
  • DFT Calculations : Predict reaction pathways (e.g., nucleophilic substitution at the chlorophenyl group) .
  • MD Simulations : Assess stability of compound-receptor complexes over time .

Application : ’s HDL-raising nicotinamides were likely prioritized via virtual screening of substituent effects .

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